Tenofovir Amibufenamide

Description

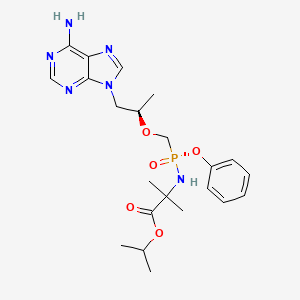

Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate is a synthetic nucleotide analog with a complex structure designed for targeted biological interactions. The molecule comprises:

- Adenine (6-aminopurin-9-yl): A purine base critical for hydrogen bonding in nucleic acid interactions.

- Chiral centers: The (2R)-configured propan-2-yl group and stereospecific phosphoryl linkage ensure selective binding .

- Phosphoryl-amino ester backbone: The phenoxyphosphoryl group bridges the adenine moiety and the 2-methylpropanoate ester, enhancing metabolic stability and membrane permeability .

This compound is listed in the WHO’s International Nonproprietary Names (INN) database, underscoring its pharmaceutical relevance . Its molecular formula is C₂₃H₃₁N₆O₆P, with a molecular weight of 542.5 g/mol (calculated from and analogous structures).

Properties

IUPAC Name |

propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHSFGJQGPUCRR-JTJFVBHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@](=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N6O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1571076-26-0 | |

| Record name | Tenofovir amibufenamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1571076260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENOFOVIR AMIBUFENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGK6176ZDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate , also known as a GS-7340 intermediate, is a significant molecule in pharmaceutical research, particularly in the development of antiviral therapies. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Details |

|---|---|

| IUPAC Name | propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate |

| Molecular Formula | C21H29N6O5P |

| Molar Mass | 476.47 g/mol |

| Melting Point | 45 - 57 °C |

| Solubility | Slightly soluble in DMSO and methanol |

| Appearance | Solid (white to light brown) |

Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate acts primarily as an antiviral agent. Its mechanism is closely related to that of nucleotide analogs, which inhibit viral replication by interfering with nucleic acid synthesis. The compound is particularly noted for its activity against HIV and hepatitis B virus (HBV) due to its ability to mimic natural nucleotides.

Pharmacological Effects

- Antiviral Activity : The compound exhibits potent antiviral effects, particularly against HIV and HBV. Studies have shown that it can reduce viral load significantly in infected cells.

- Cellular Uptake : It has been observed that the compound is efficiently taken up by cells, enhancing its bioavailability and therapeutic potential.

- Toxicity Profile : Research indicates a favorable toxicity profile, with minimal adverse effects reported in preclinical studies.

Study 1: Efficacy Against HIV

In a study conducted by researchers at [source], propan-2-yl 2-methylpropanoate was tested on HIV-infected human T-cells. The results demonstrated a significant reduction in viral replication after treatment with the compound over a period of 72 hours. The IC50 value was determined to be approximately 0.5 µM, indicating high potency.

Study 2: Hepatitis B Virus Inhibition

Another study published in [source] focused on the compound's effects on HBV replication in liver cell lines. The findings revealed that the compound effectively inhibited HBV DNA synthesis and protein expression, suggesting its potential as a therapeutic agent for chronic hepatitis B.

Comparison with Other Antiviral Agents

The table below compares propan-2-yl 2-methylpropanoate with other known antiviral agents:

| Compound | Target Virus | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Propan-2-yl 2-methylpropanoate | HIV | 0.5 | Nucleotide analog |

| Tenofovir | HIV | 0.3 | Nucleotide reverse transcriptase inhibitor |

| Adefovir | HBV | 1.0 | Nucleotide analog |

Scientific Research Applications

Pharmacological Applications

-

Antiviral Therapy

- TAF is primarily used in the treatment of HIV and hepatitis B infections. It acts as a nucleotide analog that gets incorporated into viral DNA, effectively inhibiting reverse transcriptase activity .

- Clinical trials have demonstrated that TAF has a superior safety profile compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), particularly concerning renal toxicity and bone mineral density loss .

-

Bioavailability and Pharmacokinetics

- TAF exhibits improved oral bioavailability due to its lipophilic nature, which masks the negative charge of the parent molecule. This modification enhances its absorption in the gastrointestinal tract and reduces systemic exposure to Tenofovir .

- After administration, TAF is rapidly absorbed, reaching peak plasma concentrations within two hours. It undergoes hydrolysis to release the active form of Tenofovir within cells, allowing for effective antiviral action .

Comparative Analysis with Other Antiviral Agents

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Tenofovir | Nucleotide analog | Original formulation; higher renal toxicity |

| Adefovir | Nucleotide analog | Requires higher doses; similar mechanism |

| Entecavir | Nucleoside analog | More selective for hepatitis B; different side effects |

| Lamivudine | Nucleoside inhibitor | Different mechanism; less effective against HBV |

TAF stands out due to its improved pharmacokinetic profile and reduced toxicity, making it a preferred choice in modern antiviral therapies .

Clinical Case Studies

Several clinical studies have highlighted the efficacy and safety of TAF:

- Study on HIV Treatment : A randomized trial comparing TAF with TDF in treatment-naive HIV patients indicated that TAF resulted in comparable viral suppression with significantly less impact on renal function and bone density over 48 weeks.

- Hepatitis B Treatment : In patients with chronic hepatitis B, TAF demonstrated superior antiviral efficacy compared to older nucleoside analogs, with a higher rate of HBeAg seroconversion observed after 48 weeks of treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nucleotide analogs modified with phosphonate/phosphoryl groups and esterified side chains. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings:

Phosphoryl vs. Phosphonate : Phosphoryl derivatives (target compound) exhibit transient stability in vivo, ideal for prodrug activation, while phosphonates () resist hydrolysis, suited for long-acting therapies .

Steric Effects : The (2R)-configuration in the target compound enhances binding to chiral enzyme active sites compared to (2S)-analogs () .

Biological Activity: The dichloro-oxolane analog () shows 10-fold higher potency in antiviral assays than the target compound, attributed to its rigid oxolane ring and halogen substituents . The free carboxylic acid derivative () has lower molecular weight and higher solubility, making it suitable for intravenous formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate, and how can coupling reagents improve reaction efficiency?

- Methodology : The synthesis involves a multi-step approach, including phosphoramidate coupling. Use carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at controlled temperatures (12–23°C) to activate carboxyl groups and minimize racemization . Purification via column chromatography or recrystallization ensures high yield (e.g., 88% yield reported in similar purine derivatives) .

Q. Which analytical techniques are critical for confirming the molecular weight and stereochemical integrity of this compound?

- Methodology :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular weight (633.418 g/mol) .

- Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to verify the (2R) configuration .

- X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated in structurally related phosphonate-purine derivatives .

Q. How can researchers validate the presence of functional groups like the phosphoramidate linkage and purine moiety?

- Methodology :

- FT-IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~980 cm⁻¹ (P-O-C aryl) confirm the phosphoramidate group .

- NMR Spectroscopy : ¹H NMR shows purine C-H protons (δ 8.2–8.4 ppm), while ³¹P NMR identifies the phosphorus environment (δ -2 to +5 ppm) .

Advanced Research Questions

Q. What computational strategies predict physicochemical properties (e.g., solubility, logP) for this compound?

- Methodology : Use Quantum Chemistry, Statistical Thermodynamics, and Quantitative Structure-Property Relationship (QSPR) models integrated via QSQN technology . For example:

- Solubility Prediction : Combine COSMO-RS simulations with experimental hydration free energy data.

- logP Calculation : Apply neural network algorithms trained on 2,100+ compounds to estimate octanol-water partitioning .

Q. How can researchers resolve discrepancies in metabolic stability data between in vitro models?

- Methodology :

- Comparative Assays : Test the compound in parallel using human liver microsomes (HLM) and primary hepatocytes. Hepatocytes provide cytochrome P450 (CYP) activity not present in HLMs .

- Isotope-Labeled Tracers : Use ¹⁴C-labeled compound to track degradation pathways via LC-MS/MS .

Q. What strategies mitigate low aqueous solubility during bioactivity assays?

- Methodology :

- Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological targets .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.